molecular formula C5H6BrN3 B596058 4-Bromo-N-methylpyrimidin-2-amine CAS No. 1209458-16-1

4-Bromo-N-methylpyrimidin-2-amine

Cat. No.: B596058
CAS No.: 1209458-16-1
M. Wt: 188.028
InChI Key: ZODAKPDTWGOEAC-UHFFFAOYSA-N
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Description

4-Bromo-N-methylpyrimidin-2-amine (CAS: 1209458-16-1) is a brominated pyrimidine derivative featuring a methylamine group at position 2 and a bromine atom at position 2. Pyrimidines are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity . This compound serves as a key intermediate in synthesizing more complex molecules, particularly in medicinal chemistry for drug discovery .

Properties

IUPAC Name

4-bromo-N-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c1-7-5-8-3-2-4(6)9-5/h2-3H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODAKPDTWGOEAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718270
Record name 4-Bromo-N-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209458-16-1
Record name 4-Bromo-N-methyl-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1209458-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-methylpyrimidin-2-amine typically involves the bromination of N-methylpyrimidin-2-amine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4th position. The process generally involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-methylpyrimidin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

    Oxidation Reactions: N-oxides of this compound.

    Reduction Reactions: Dehalogenated pyrimidine derivatives.

Scientific Research Applications

Inhibition of Protein Arginine Methyltransferase 5 (PRMT5)

Recent studies have identified 4-Bromo-N-methylpyrimidin-2-amine as a promising inhibitor of PRMT5, an enzyme implicated in various cancers. The compound demonstrates significant potency and selectivity in biochemical assays, making it a candidate for further development as an anticancer agent. In particular, it has been shown to disrupt protein-protein interactions critical for cancer cell proliferation .

Antimicrobial Activity

The compound exhibits antibacterial properties against multidrug-resistant pathogens, including XDR Salmonella typhi. In vitro studies have demonstrated its efficacy in inhibiting bacterial growth, suggesting potential applications in treating resistant infections .

Case Studies and Research Findings

Study Focus Findings
Study on PRMT5 InhibitionInvestigated the structural activity relationship of compounds targeting PRMT5This compound showed IC50 values indicating high potency against PRMT5 .
Antibacterial Efficacy StudyEvaluated the antimicrobial effects against resistant bacterial strainsDemonstrated significant inhibition of XDR Salmonella typhi with low MIC values .

Future Directions in Research

The ongoing research into this compound suggests several future directions:

  • Optimization for Drug Development : Further modifications to enhance solubility and bioavailability may lead to more effective therapeutic agents.
  • Exploration of Other Biological Targets : Investigating interactions with additional enzymes or receptors could unveil new therapeutic uses.
  • Clinical Trials : The promising preclinical results warrant progression to clinical trials to evaluate safety and efficacy in humans.

Mechanism of Action

The mechanism of action of 4-Bromo-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interact with nucleic acids and proteins, affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The following table summarizes key structural analogs, their substituents, and molecular properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Positions)
4-Bromo-N-methylpyrimidin-2-amine 1209458-16-1 C₅H₆BrN₃ 188.02 Br (4), N-methylamine (2)
5-Bromo-N-methylpyrimidin-2-amine - C₅H₆BrN₃ 188.02 Br (5), N-methylamine (2)
4-Bromo-N,N-dimethylpyrimidin-2-amine 959240-54-1 C₆H₈BrN₃ 202.05 Br (4), N,N-dimethylamine (2)
5-Bromo-2-chloropyrimidin-4-amine - C₄H₃BrClN₃ 208.44 Br (5), Cl (2), NH₂ (4)
6-Bromo-2-chloropyrimidin-4-amine 1333319-66-6 C₄H₃BrClN₃ 208.44 Br (6), Cl (2), NH₂ (4)

Key Observations :

  • Positional Isomerism : The bromine position significantly impacts electronic properties. For example, 4-bromo derivatives (e.g., this compound) exhibit distinct reactivity compared to 5- or 6-bromo isomers due to differences in resonance stabilization .
Crystal Structures
  • This compound: Limited crystallographic data, but analogous compounds like 5-Bromo-N-methylpyrimidin-2-amine show a planar pyrimidine ring (r.m.s. deviation: 0.007 Å) with the methyl group slightly out-of-plane (0.100 Å) .
  • 5-Bromo-2-chloropyrimidin-4-amine : Exhibits coplanar Br, Cl, and NH₂ groups, forming intermolecular N–H⋯N hydrogen bonds that stabilize a 2D network .
Solubility and Stability
  • This compound: Limited solubility in polar solvents due to the hydrophobic bromine and methyl groups; stable under inert conditions .
  • Chloro-Bromo Derivatives : Compounds like 5-Bromo-2-chloropyrimidin-4-amine exhibit higher polarity, enhancing aqueous solubility compared to methylated analogs .

Biological Activity

4-Bromo-N-methylpyrimidin-2-amine is a chemical compound with significant potential in biological research, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a bromine atom at the 4-position of the pyrimidine ring and a methyl group at the nitrogen of the amine, contribute to its diverse biological activities.

  • Molecular Formula : C6H7BrN4
  • Molecular Weight : 216.05 g/mol
  • CAS Number : 1209458-16-1

The compound is synthesized through various methods, often involving substitution reactions where the bromine atom can be replaced by other nucleophiles, allowing for the creation of derivatives with potentially enhanced biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial and fungal strains. In one study, it demonstrated moderate to good inhibitory effects against specific microorganisms, suggesting its potential as an antimicrobial agent. The compound's mechanism of action may involve disrupting cellular integrity or inhibiting essential enzymes in microbial cells.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties . Studies have shown that pyrimidine derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. Preliminary results indicate that this compound may suppress COX activity, thereby reducing inflammation .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. It may inhibit certain enzymes or receptors involved in disease processes. Although the exact pathways are still under investigation, it is thought to interact with nucleic acids and proteins, impacting cellular functions and signaling pathways.

Case Studies

  • Antibacterial Activity : A study focused on synthesizing derivatives of this compound revealed that some analogs exhibited enhanced antibacterial properties compared to the parent compound. These derivatives were assessed for their ability to inhibit bacterial growth and biofilm formation, indicating their potential for development as new antibiotics .
  • Anti-inflammatory Research : In vivo studies demonstrated that compounds similar to this compound significantly reduced inflammation in animal models. The assessment included measuring paw edema and inflammatory cytokine levels, showing promise for future therapeutic applications .

Comparative Analysis of Biological Activity

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityMechanism of Action
This compoundModerate to GoodPotential COX InhibitionInteracts with nucleic acids/proteins
4-Bromo-2-chloropyrimidin-5-amineModerateSignificantDisrupts cell membrane integrity
Other Pyrimidine DerivativesVariesStrongInhibits specific enzymes

This table highlights the comparative biological activities of related compounds, emphasizing the unique position of this compound in terms of its potential applications.

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